molecular formula C15H12N2 B7901184 4-Isoquinolin-6-ylaniline

4-Isoquinolin-6-ylaniline

Cat. No.: B7901184
M. Wt: 220.27 g/mol
InChI Key: OZFBYBQXESUZTO-UHFFFAOYSA-N
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Description

4-Isoquinolin-6-ylaniline is a compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The structure of this compound consists of an isoquinoline ring fused with an aniline moiety, making it a unique and versatile compound.

Preparation Methods

The synthesis of 4-Isoquinolin-6-ylaniline can be achieved through various methods. One common approach involves the cyclization of ortho-substituted anilines with aldehydes or ketones under acidic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinolines by cyclization under acidic conditions . Another method involves the use of palladium-catalyzed coupling reactions followed by cyclization to form the isoquinoline ring . Industrial production methods often utilize these synthetic routes with optimizations for higher yields and cost-effectiveness.

Chemical Reactions Analysis

4-Isoquinolin-6-ylaniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction produces tetrahydroisoquinoline derivatives.

Mechanism of Action

The mechanism of action of 4-Isoquinolin-6-ylaniline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death. Additionally, isoquinoline derivatives can interact with other molecular targets, such as receptors and ion channels, to exert their biological effects .

Comparison with Similar Compounds

4-Isoquinolin-6-ylaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

4-isoquinolin-6-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-15-5-3-11(4-6-15)12-1-2-14-10-17-8-7-13(14)9-12/h1-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFBYBQXESUZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)C=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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